YAP-TEAD Inhibitor 1 (Peptide 17)
Overview
Description
YAP-TEAD Inhibitor 1 (Peptide 17) is a potent and competitive peptide inhibitor that disrupts the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) proteins. This compound has shown significant potential in the treatment of cancers involving the YAP-TEAD interaction, with an inhibitory concentration (IC50) of 25 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: YAP-TEAD Inhibitor 1 (Peptide 17) is synthesized as a 17-mer peptide. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide sequence is Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, with a disulfide bridge between Hcy4 and Cys13 .
Industrial Production Methods: Industrial production of YAP-TEAD Inhibitor 1 (Peptide 17) follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: YAP-TEAD Inhibitor 1 (Peptide 17) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., trifluoroacetic acid).
Major Products: The major product is the 17-mer peptide with the specific sequence and disulfide bridge formation, ensuring its biological activity .
Scientific Research Applications
YAP-TEAD Inhibitor 1 (Peptide 17) has extensive applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to:
Study the YAP-TEAD Interaction: Investigate the role of YAP-TEAD interaction in cancer progression and metastasis.
Cancer Treatment Research: Evaluate its potential as a therapeutic agent in YAP-involved cancers, such as hepatocellular carcinoma and mesothelioma.
Drug Development: Serve as a lead compound for developing new inhibitors targeting the YAP-TEAD interaction.
Mechanism of Action
YAP-TEAD Inhibitor 1 (Peptide 17) exerts its effects by competitively inhibiting the interaction between YAP and TEAD proteins. This interaction is crucial for the transcriptional activity of YAP, which is a key effector of the Hippo signaling pathway. By disrupting this interaction, the inhibitor prevents YAP from binding to TEAD, thereby inhibiting the transcription of YAP target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Verteporfin: Another inhibitor of the YAP-TEAD interaction, used in photodynamic therapy.
IAG933: A selective and orally efficacious inhibitor of YAP1/WWTR1 (TAZ)-panTEAD protein-protein interaction.
Uniqueness: YAP-TEAD Inhibitor 1 (Peptide 17) is unique due to its high binding affinity and specificity for the YAP-TEAD interaction, with an IC50 of 25 nanomolar. Its engineered peptide structure significantly improves its potency in disrupting the YAP-TEAD interaction compared to other inhibitors .
Properties
IUPAC Name |
5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHMKSDMZWAHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H122N20O18S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1656.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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